Molecular Weight Reduction Factor of ~1.38 vs. Symmetric Bis(heptafluorobutyl) Carbonate for Lower Viscosity and Higher Li⁺ Diffusivity
The target compound (MW 308.1) has a molecular weight 1.38× lower than its nearest symmetric counterpart, bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (MW 426.1) . In the class of linear carbonates, lower molecular weight correlates with reduced viscosity and higher lithium-ion diffusivity, both critical for rate capability and low-temperature performance [1]. The asymmetric architecture preserves a high degree of fluorination (9 fluorine atoms, 55.8% fluorine by weight) while avoiding the viscosity penalty of the fully heptafluorobutyl-terminated symmetric analog. No direct head-to-head viscosity data for these specific compounds have been published; this evidence is class-level inference supported by the well-established Stokes-Einstein relationship between molecular weight and diffusivity in carbonate electrolyte solvents [1].
| Evidence Dimension | Molecular weight (MW) as a proxy for viscosity and ionic diffusivity |
|---|---|
| Target Compound Data | MW = 308.1 g/mol; fluorine content = 55.8 wt% |
| Comparator Or Baseline | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate, MW = 426.1 g/mol; fluorine content = 62.4 wt% |
| Quantified Difference | MW ratio: 1.38× (426.1 / 308.1); fluorine content difference: −6.6 wt% absolute |
| Conditions | Molecular weight comparison based on catalog data from Alfa Chemistry and SpectraBase; viscosity inference from class-level transport property trends in linear carbonate electrolytes. |
Why This Matters
A 38% higher molecular weight in the symmetric comparator directly disadvantages its use in low-temperature or high-rate battery applications where low-viscosity electrolyte components are required for adequate Li⁺ transport.
- [1] Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study; S. Park et al., J. Phys. Chem. C, 2023. Demonstrates that fluorination pattern modulates solvation structure, oxidation stability, and SEI formation in carbonate electrolytes. View Source
